REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])=[CH:3][CH:4]([OH:8])[CH:5]=[CH:6][CH3:7]>O=[Mn]=O.C(Cl)Cl>[CH3:1][C:2]([CH2:9][CH2:10][CH:11]=[C:12]([CH3:13])[CH3:14])=[CH:3][C:4](=[O:8])[CH:5]=[CH:6][CH3:7]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CC(C=CC)O)CCC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation
|
Type
|
DISTILLATION
|
Details
|
the distillation of the residue
|
Type
|
CUSTOM
|
Details
|
gave 49 g
|
Type
|
CUSTOM
|
Details
|
of crude ketone, b.p. 70°-75°/0.1 Torr, which was purified by vapour phase chromatography
|
Type
|
CUSTOM
|
Details
|
at 140°
|
Name
|
|
Type
|
|
Smiles
|
CC(=CC(C=CC)=O)CCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |